REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][S:4]([CH2:7][CH2:8][C:9]([OH:11])=O)(=[O:6])=[O:5].S(Cl)([Cl:14])=O>>[Cl:1][CH2:2][CH2:3][S:4]([CH2:7][CH2:8][C:9]([Cl:14])=[O:11])(=[O:6])=[O:5]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClCCS(=O)(=O)CCC(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under refluxing for about 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
excess thionyl chloride distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from anhydrous benzene
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCS(=O)(=O)CCC(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |